Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate

CAS No.: 885518-85-4

Cat. No.: VC3757636

Molecular Formula: C10H7BrN2O3

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885518-85-4 |

|---|---|

| Molecular Formula | C10H7BrN2O3 |

| Molecular Weight | 283.08 g/mol |

| IUPAC Name | methyl 6-bromo-3-formyl-2H-indazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H7BrN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | FVIVPMMXHLLRDF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Br |

| Canonical SMILES | COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Br |

Introduction

Chemical Structure and Properties

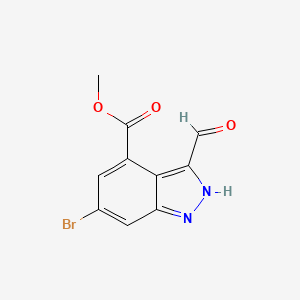

Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate represents a complex indazole derivative with specific functional groups strategically positioned around its heterocyclic core. The compound is characterized by the presence of a bromine atom at position 6, a formyl group at position 3, and a methyl carboxylate group at position 4 of the indazole ring system .

Basic Chemical Information

The compound possesses the following fundamental chemical characteristics:

Physical Properties

The physical properties of this compound have been primarily determined through predictive computational methods rather than experimental measurements, due to its specialized nature :

| Physical Property | Predicted Value | Method |

|---|---|---|

| Boiling Point | 465.5±40.0 °C | Computational prediction |

| Density | 1.760±0.06 g/cm³ | Computational prediction |

| pKa | 9.25±0.40 | Computational prediction |

Applications in Scientific Research

Material Science Applications

The unique structural features of methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, particularly its multiple functional groups, make it potentially valuable in material science applications. Similar compounds have been employed in:

-

Development of advanced polymers with specialized electrical or thermal characteristics

-

Creation of materials with specific optical properties

Structural Comparison with Related Compounds

Understanding the relationship between methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate and similar compounds provides context for its potential properties and applications.

Comparison Table

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|---|

| Methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate | 885518-85-4 | C10H7BrN2O3 | 283.08 | Reference compound |

| Methyl 6-bromo-1H-indazole-4-carboxylate | 885518-49-0 | C9H7BrN2O2 | 255.07 | Lacks formyl group at position 3 |

| Methyl 6-bromo-1H-indazole-3-carboxylate | 885278-42-2 | C9H7BrN2O2 | 255.07 | Carboxylate at position 3 instead of 4; lacks formyl group |

| 6-Bromo-4-fluoro-1H-indazole-3-carboxylate | 1000341-53-6 | C9H6BrFN2O2 | 273.06 | Contains fluoro group at position 4 instead of carboxylate; lacks formyl group |

| Methyl 6-bromo-1H-indole-4-carboxylate | 107650-22-6 | C10H8BrNO2 | 254.08 | Indole core instead of indazole; lacks formyl group |

This comparative analysis highlights the unique positioning of functional groups in methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate, particularly the presence of both a formyl group and a carboxylate group at specific positions .

Reactivity and Chemical Behavior

Indazole Core Reactivity

The indazole core of methyl 6-bromo-3-formyl-1H-indazole-4-carboxylate exhibits specific reactivity patterns. Research on similar bromoindazole compounds indicates:

"The reactivity of 6-bromoindazole is comparable to that of 6-bromoindole; it undergoes nucleophilic substitution under virtually the same conditions."

This suggests that the bromine at position 6 serves as a reactive site for potential modifications through nucleophilic substitution reactions.

Functional Group Reactivity

The compound contains multiple reactive functional groups that can participate in various transformations:

-

The formyl group at position 3 can undergo typical aldehyde reactions including:

-

Reduction to alcohols

-

Oxidation to carboxylic acids

-

Condensation reactions with amines and other nucleophiles

-

-

The methyl carboxylate at position 4 can participate in:

| Supplier | Package Size | Price (as of April 2025) |

|---|---|---|

| CymitQuimica | 50 mg | 426.00 € |

| CymitQuimica | 500 mg | 1,143.00 € |

The relatively high cost per gram indicates the specialized nature of this compound and the potentially complex synthesis required for its production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume